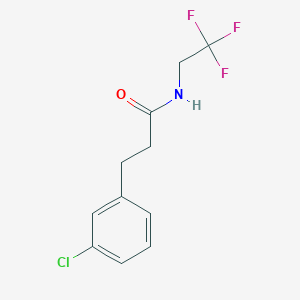

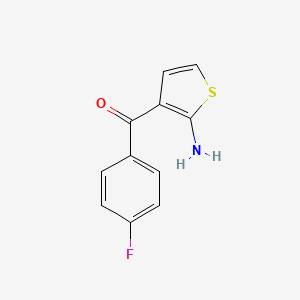

![molecular formula C18H19N3O5 B2672844 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034208-03-0](/img/structure/B2672844.png)

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a chemical compound. It has been mentioned in the context of Pd-Catalyzed Asymmetric Intramolecular Aryl C−O Bond Formation . It’s also related to α2-Adrenoceptor subtype C (alpha-2C) antagonists .

Synthesis Analysis

The synthesis of similar compounds has been discussed in several studies. One approach involves starting from methyl acrylate and then removing the methyl group with LiOH after cyclization . Another study mentions the use of a chiral spirodiphosphine monoxide ligand with 1,1 ′-spirobiindane backbone (SDP(O)), a desymmetrization strategy of Pd-catalyzed intramolecular asymmetric aryl C O coupling .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For instance, the dihedral angles, θ defined by Cprochiral− O, in C-S and C-R are 166.5 and 88.5, ° ° indicating anti and gauche conformations, respectively .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the opening and the re-closing of the 1,4-naphthodioxane ring must occur .Scientific Research Applications

- Results : Among the synthesized derivatives, (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide emerged as the most potent inhibitor of PARP1 . PARP1 inhibitors are relevant in cancer therapy due to their potential to sensitize cancer cells to DNA-damaging agents.

- Results : Novel derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin scaffold were studied for their inhibitory activity against B-Raf kinase . B-Raf inhibitors are relevant in cancer treatment, especially in melanoma.

- Results : The 2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethyl)piperazin-1-yl derivatives were proposed as α2-Adrenoceptor subtype C (alpha-2C) antagonists for managing sleep-related breathing disorders .

- Results : This reaction led to the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols . Such transformations are relevant for creating complex molecules with high stereocontrol.

- Results : Starting from 2,3-dihydroxybenzoic acid, the synthesis yielded 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride . This compound may find use in various chemical processes.

Poly (ADP-ribose) Polymerase 1 (PARP1) Inhibition

B-Raf Kinase Inhibition

Treatment of Sleep-Related Breathing Disorders

Asymmetric Intramolecular O-Arylation

Synthesis of 2,3-Dihydrobenzo[b][1,4]dioxin-5-Amine

Mechanism of Action

Future Directions

The future directions for similar compounds have been suggested. For instance, one approach suggests that it’s probably easier to start from methyl acrylate and then remove the methyl group with LiOH after cyclization . Another study mentions the use of a chiral spirodiphosphine monoxide ligand with 1,1 ′-spirobiindane backbone (SDP(O)), a desymmetrization strategy of Pd-catalyzed intramolecular asymmetric aryl C O coupling .

properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5/c1-23-16-17(20-8-7-19-16)25-12-6-9-21(10-12)18(22)15-11-24-13-4-2-3-5-14(13)26-15/h2-5,7-8,12,15H,6,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYKTBLVRIOVCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3COC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

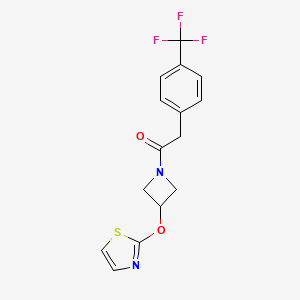

![2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide hydrochloride](/img/structure/B2672761.png)

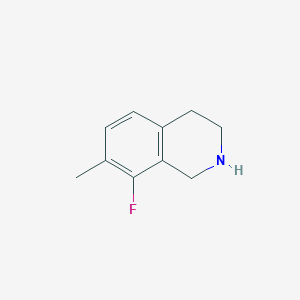

![3-(2-Chlorophenyl)-5-[1-(4-isopropylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2672763.png)

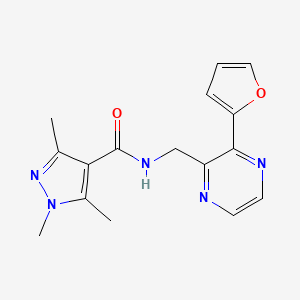

![N-(3,4-dimethoxyphenethyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2672770.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2672774.png)

![3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2672778.png)

![Benzyl (2-oxo-2-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)carbamate](/img/structure/B2672779.png)